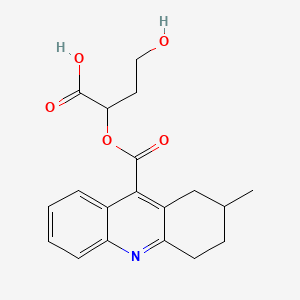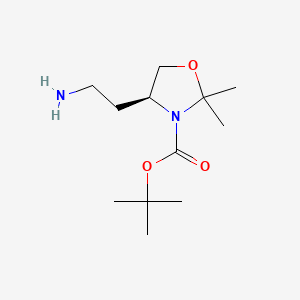![molecular formula C7H10F2O B6610221 {2,2-difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methanol CAS No. 2866318-58-1](/img/structure/B6610221.png)
{2,2-difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{2,2-Difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methanol is a chemical compound with the molecular formula C7H10F2O. It is characterized by the presence of a bicyclo[1.1.1]pentane core, which is a highly strained and compact structure. The addition of fluorine atoms and a hydroxyl group further enhances its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {2,2-difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methanol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the bicyclo[1.1.1]pentane core.
Hydroxylation: The final step involves the addition of a hydroxyl group to the fluorinated bicyclo[1.1.1]pentane core.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale fluorination and hydroxylation processes, utilizing specialized equipment to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized to achieve efficient production .
Análisis De Reacciones Químicas
Types of Reactions
{2,2-Difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl group to other functional groups.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation reagents like chlorine (Cl2) or bromine (Br2) can be employed.
Major Products Formed
The major products formed from these reactions include various fluorinated derivatives, ketones, aldehydes, and substituted bicyclo[1.1.1]pentane compounds .
Aplicaciones Científicas De Investigación
{2,2-Difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methanol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of {2,2-difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methanol involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and steric effects. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
{2,2-Difluoro-3-methylbicyclo[1.1.1]pentane}: Lacks the hydroxyl group, resulting in different reactivity and applications.
{3-Methylbicyclo[1.1.1]pentan-1-yl}methanol: Does not contain fluorine atoms, leading to variations in stability and chemical behavior.
Uniqueness
{2,2-Difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methanol is unique due to the combination of fluorine atoms and a hydroxyl group on the strained bicyclo[1.1.1]pentane core. This unique structure imparts distinct chemical properties, making it valuable for various scientific and industrial applications .
Propiedades
IUPAC Name |
(2,2-difluoro-3-methyl-1-bicyclo[1.1.1]pentanyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O/c1-5-2-6(3-5,4-10)7(5,8)9/h10H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUQOOGZAMGHEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C1)(C2(F)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.15 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-{[2,3'-bipyridin]-4-yl}methanamine trihydrochloride](/img/structure/B6610202.png)
![6-[(4-methoxyphenyl)methyl]-7-oxo-5-(trifluoromethyl)-6-azaspiro[2.5]octane-4-carboxylic acid](/img/structure/B6610205.png)






![dimethyl[(thian-3-yl)methyl]amine hydrochloride](/img/structure/B6610254.png)
![1-methyl-3-({4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}carbamoyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B6610260.png)
